molecular formula C12H15Cl2N B1436988 (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1175018-80-0

(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1436988
CAS No.: 1175018-80-0
M. Wt: 244.16 g/mol
InChI Key: XSGWVDYIYJOVCZ-ZDFSRXSCSA-N
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Description

(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative featuring a bicyclic indenamine core substituted with a chloroallyl group. Its molecular formula is C₁₂H₁₄ClN·HCl, with a molecular weight of 244.17 g/mol . The compound is characterized by its (R) configuration at the indenamine stereocenter and (Z) geometry at the chloroallyl double bond. It is primarily recognized as a synthetic intermediate or impurity in the production of Rasagiline, a monoamine oxidase-B (MAO-B) inhibitor used in Parkinson’s disease treatment . Key identifiers include CAS numbers 1175018-78-6 (hydrochloride salt) and 1175018-79-7 (free base) .

Properties

IUPAC Name

(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN.ClH/c13-8-3-9-14-12-7-6-10-4-1-2-5-11(10)12;/h1-5,8,12,14H,6-7,9H2;1H/b8-3-;/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGWVDYIYJOVCZ-ZDFSRXSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NCC=CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1NC/C=C\Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,3-dihydro-1H-inden-1-amine

This intermediate is a crucial precursor and is typically prepared by reduction of 2,3-dihydro-1H-1-indanone oxime. Several methods exist:

  • Catalytic Reduction Using Alumino-Nickel in Alkaline Medium
    An improved industrial method avoids pressurized hydrogenation by using alumino-nickel catalyst under basic conditions to reduce 2,3-dihydro-1H-1-indanone oxime to 2,3-dihydro-1H-inden-1-amine. This method simplifies operation, reduces cost, and uses conventional equipment without the need for specialized hydrogenation reactors.

  • Raney Nickel Catalyzed Hydrogenation
    Earlier methods employed Raney nickel under hydrogen pressure (e.g., 50 psi), but these require specialized equipment and longer reaction times (up to 25 hours).

  • Alternative Reductions
    Other reducing agents like TiCl3 have been reported but are less favored industrially due to cost or complexity.

Chloroallylation: Introduction of the 3-Chloroallyl Group

The key step to obtain (R,Z)-N-(3-chloroallyl)-2,3-dihydro-1H-inden-1-amine is the N-alkylation of the amine with 3-chloropropene (3-chloroallyl chloride or equivalent).

  • Reaction Conditions

    • The amine or its salt is reacted with 3-chloropropene under controlled temperature conditions (typically 0–50 °C, preferably 10–30 °C during addition).
    • Organic or mineral bases such as triethylamine, pyridine, sodium hydroxide, or potassium hydroxide are used to facilitate the nucleophilic substitution at nitrogen.
    • Suitable solvents include toluene, methylene chloride, acetonitrile, or chloroform, often in biphasic systems with water to aid phase separation.
    • After addition, the reaction mixture is typically heated moderately (40–60 °C) to drive the reaction to completion.
  • Catalysts and Additives
    Catalysts such as palladium or bases like sodium hydride may be employed to improve reaction efficiency, although industrial processes often optimize for minimal catalyst use.

Hydrochloride Salt Formation

  • The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability of the final compound.
  • This step is typically straightforward, involving acidification of the reaction mixture or isolated free base with HCl in an appropriate solvent.

Industrial Production Methods

  • Batch Processing
    Large reactors are used to conduct the chloroallylation and hydrochloride formation under controlled temperature and pressure, allowing scalability and process control.

  • Continuous Flow Synthesis
    To improve efficiency and yield, continuous flow reactors may be employed, providing better heat and mass transfer and consistent product quality.

Summary of Preparation Steps and Conditions

Step Reagents/Conditions Notes
Reduction of oxime to amine Alumino-nickel catalyst, alkaline medium Avoids pressurized hydrogenation; industrially favorable
N-alkylation with 3-chloropropene 3-chloropropene, organic/mineral base, solvent (toluene, DCM, etc.), 0–50 °C Controlled addition and moderate heating; bases like triethylamine commonly used
Hydrochloride salt formation Hydrochloric acid, suitable solvent Enhances solubility and stability

Additional Notes on Chemical Reactivity and Derivatives

  • The chloroallyl group allows for further substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom, enabling derivative synthesis.
  • Oxidation and reduction reactions on the compound are also possible, using agents like potassium permanganate or lithium aluminum hydride, respectively, for further functionalization.

Research Findings and Improvements

  • The alumino-nickel reduction method significantly reduces industrial costs and complexity by eliminating the need for pressurized hydrogenation and specialized equipment.
  • The "two steps treated different things alike" approach integrates reduction and subsequent alkylation steps in a streamlined process, enhancing efficiency.
  • Continuous flow synthesis methods have been explored to improve reaction control and scalability in industrial settings.

Mechanism of Action

The mechanism by which (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, potentially affecting neurotransmitter release or uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Diastereomeric Variants

  • (R,E)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine Hydrochloride Molecular Formula: C₁₂H₁₄ClN·HCl Key Differences: (E) configuration at the chloroallyl double bond vs. (Z) in the target compound. Properties: Melting point >147°C (decomposition), >95% HPLC purity .
  • (S)-2,3-Dihydro-1H-inden-1-amine Hydrochloride

    • Molecular Formula : C₉H₁₂ClN
    • Key Differences : (S) configuration at the stereocenter; lacks the chloroallyl substituent.
    • Applications : Used as a building block for chiral ligands and pharmaceuticals .

Substituted Indenamine Derivatives

Table 1: Structural Analogs with Modified Substituents
Compound Name Molecular Formula Substituents CAS Number Key Properties/Applications References
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl C₁₃H₂₀ClN 5,6-diethyl groups Not provided Intermediate for β₂-adrenergic agonists (e.g., Indacaterol)
(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine HCl C₉H₁₁ClFN 6-fluoro substitution 731859-02-2 97% purity; potential CNS drug candidate
(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine HCl C₉H₁₀ClF₂N 5,6-difluoro substitution 1637453-74-7 Investigated for kinase inhibition
2-Benzyl-2,3-dihydro-1H-inden-1-amine HCl C₁₆H₁₈ClN Benzyl group at position 2 Not provided Synthesized in 14% yield via 5-step route
Key Observations:
  • Substituent Impact : Electron-withdrawing groups (e.g., fluoro) enhance metabolic stability, while alkyl/aryl groups (e.g., diethyl, benzyl) modulate lipophilicity and receptor binding .
  • Synthetic Complexity : Multi-step routes (e.g., Friedel-Crafts alkylation, reduction, protection/deprotection) are common, with yields ranging from 14% to 23% .

Pharmacologically Relevant Analogs

  • Rasagiline Impurity 3 (Hydrochloride) Synonyms: (R,E)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride Molecular Weight: 207.70 (free base) + 36.46 (HCl) = 244.16 g/mol . Role: Highlights the importance of stereochemical purity in API manufacturing, as impurities may affect drug efficacy or safety .
  • N-(1-Methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine Hydrochloride

    • Key Feature : Methoxypropan-2-yl substituent instead of chloroallyl.
    • Application : Explored in ligand design for G-protein-coupled receptors (GPCRs) .

Physicochemical and Commercial Comparison

Table 2: Commercial and Physical Properties
Compound Name Purity (%) Price Range (USD/kg) Packaging Key Suppliers References
(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine HCl >95 Not disclosed Custom ECHEMI, Veeprho
(R)-2,3-Dihydro-1H-inden-1-amine HCl 99 18,300 (1g) 1g vial Kanto Reagents
L-Lysine HCl (Feed Grade) 98.5 140–420 25 kg/drum ECHEMI
Insights:
  • Cost Factors : Chirality and substituent complexity significantly impact pricing. For example, enantiopure (R)-indenamine derivatives command premium prices (e.g., ¥18,300/g for (R)-2,3-dihydro-1H-inden-1-amine HCl) .
  • Supply Chain : Platforms like ECHEMI emphasize supplier verification and tailored services for niche compounds .

Biological Activity

(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, also known as Rasagiline Impurity 3, is a compound with potential biological significance, particularly in the context of pharmacological applications. It is structurally related to Rasagiline, a drug used in the treatment of Parkinson's disease. This article reviews the biological activity of this compound based on available literature and research findings.

  • Chemical Formula : C12H14ClN
  • Molecular Weight : 207.70 g/mol
  • IUPAC Name : (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Biological Activity Overview

The biological activity of (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride has been explored primarily in relation to its antioxidant properties and potential neuroprotective effects.

Antioxidant Activity

Research indicates that compounds similar to (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride exhibit significant antioxidant activity. For instance, studies have demonstrated that related indene derivatives can scavenge free radicals effectively.

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
Compound A93.75 ± 0.477.12 ± 2.32
Compound B87.00 ± 0.5010.50 ± 1.00
(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochlorideTBDTBD

Note: TBD = To be determined based on future studies.

Neuroprotective Effects

Given its structural similarity to Rasagiline, (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride may exhibit neuroprotective effects. Rasagiline is known to inhibit monoamine oxidase B (MAO-B), leading to increased levels of neuroprotective factors such as dopamine in the brain.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride:

  • Study on Antioxidant Properties :
    • A study conducted by MDPI highlighted the antioxidant capabilities of various indene derivatives. The results indicated that these compounds could effectively inhibit lipid peroxidation and scavenge free radicals, which are critical in preventing oxidative stress-related diseases .
  • Neuroprotection in Animal Models :
    • Research utilizing animal models has suggested that compounds similar to (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride may offer protection against neurodegeneration induced by oxidative stress .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, and what are their key challenges?

  • Methodological Answer: The synthesis typically involves multi-step protocols, including Friedel-Crafts acylation, hydrogenation, and regioselective alkylation. For example, analogous indenamine derivatives are synthesized via 5–6 steps with yields ranging from 14% to 23%, depending on the substituents and protecting groups used . Key challenges include controlling regioselectivity during Friedel-Crafts reactions and minimizing racemization during stereochemical modifications. NMR and RP-HPLC are critical for tracking intermediates and verifying purity (e.g., tR values and >95% purity reported) .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Used to confirm stereochemistry and substituent positions. For example, diastereotopic protons in the indenamine core are resolved in <sup>1</sup>H-NMR spectra .
  • Reverse-Phase HPLC (RP-HPLC): Validates purity (e.g., >95% purity with retention times documented under standardized conditions) .
  • Mass Spectrometry (MS): Confirms molecular weight (e.g., Mol. formula C12H14ClN·HCl, Mol. weight 207.70) .

Q. How is the stereochemical configuration (R,Z) determined experimentally?

  • Methodological Answer: X-ray crystallography or chiral HPLC with reference standards are employed. For example, SHELX software is widely used for crystallographic refinement to resolve enantiomeric configurations . Chiral columns (e.g., amylose-based) can separate (R) and (S) enantiomers, with retention times cross-referenced to known standards .

Advanced Research Questions

Q. What strategies improve regioselectivity in Friedel-Crafts acylation during synthesis?

  • Methodological Answer: Acetyl chloride can act as both reagent and solvent to enhance regioselectivity in Friedel-Crafts reactions. For example, in the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, this approach achieved >90% regioselectivity for the 5- and 6-positions while avoiding halogenated solvents . Computational modeling (e.g., density functional theory) can predict electron-rich aromatic sites to guide reagent design.

Q. How can enantiomeric impurities be minimized during asymmetric synthesis?

  • Methodological Answer: Enzymatic deracemization using recombinant cyclohexylamine oxidase variants has been effective for resolving racemic mixtures. For instance, this method was applied to structurally similar compounds like N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, achieving >99% enantiomeric excess (ee) . Dynamic kinetic resolution (DKR) with chiral catalysts is another advanced strategy .

Q. What are the limitations of using NMR to analyze conformational dynamics in this compound?

  • Methodological Answer: While NMR can detect slow-exchange conformers (e.g., via <sup>13</sup>C labeling), it struggles with rapid interconversion between Z/E isomers or boat-chair transitions in the indenamine core. Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) complement NMR by modeling sub-nanosecond dynamics and predicting stable conformers .

Q. How do structural modifications (e.g., chloroallyl substitution) impact biological activity?

  • Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution at the chloroallyl or indenamine positions. For example, replacing chlorine with fluorine alters electrophilicity and binding affinity to targets like US28 receptors, as shown in related compounds . Radioligand displacement assays (e.g., using <sup>3</sup>H-labeled analogs) quantify binding efficiency .

Data Contradiction Analysis

Q. Why do reported yields vary significantly for similar synthetic protocols?

  • Critical Analysis: Discrepancies arise from differences in protecting group strategies and purification methods. For example, tert-butoxycarbonyl (Boc) protection improves intermediate stability but may reduce overall yield due to additional deprotection steps . Contradictory purity claims (e.g., 95% vs. 98%) often reflect variations in HPLC calibration standards or column aging .

Method Development Recommendations

Q. What emerging techniques could enhance the synthesis or analysis of this compound?

  • Advanced Answer:

  • Flow Chemistry: Reduces reaction times and improves scalability for multi-step syntheses.
  • Cryo-EM: Resolves conformational heterogeneity in solid-state formulations.
  • Machine Learning: Predicts optimal reaction conditions (e.g., solvent, catalyst) using datasets from analogous indenamine derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 2
(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride

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